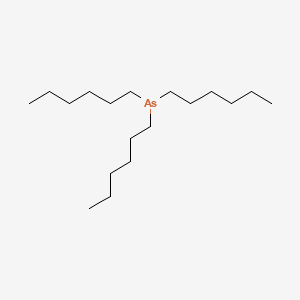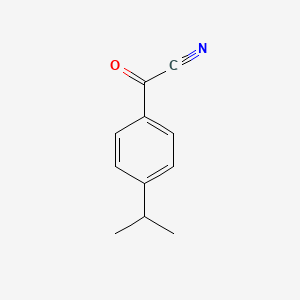
4-(Propan-2-yl)benzene-1-carbonyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)benzene-1-carbonyl cyanide is an organic compound that features a benzene ring substituted with a propan-2-yl group and a carbonyl cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)benzene-1-carbonyl cyanide typically involves the introduction of the carbonyl cyanide group to a benzene ring substituted with a propan-2-yl group. One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with cyanide sources under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)benzene-1-carbonyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)benzene-1-carbonyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)benzene-1-carbonyl cyanide involves its interaction with molecular targets and pathways. The carbonyl cyanide group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group. This interaction can lead to the formation of various adducts and intermediates, influencing the compound’s reactivity and effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)benzaldehyde: Similar structure but lacks the carbonyl cyanide group.
4-(Propan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the carbonyl cyanide group.
4-(Propan-2-yl)benzyl alcohol: Features an alcohol group in place of the carbonyl cyanide group.
Uniqueness
4-(Propan-2-yl)benzene-1-carbonyl cyanide is unique due to the presence of the carbonyl cyanide group, which imparts distinct reactivity and potential applications compared to its similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
66582-15-8 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-propan-2-ylbenzoyl cyanide |
InChI |
InChI=1S/C11H11NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,1-2H3 |
Clave InChI |
WEXGGTBLMXOLQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


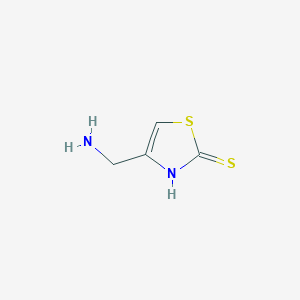
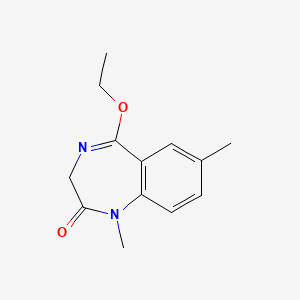
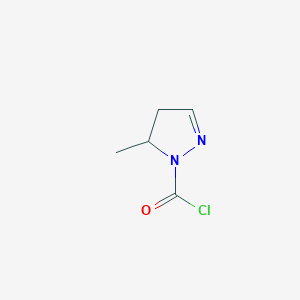





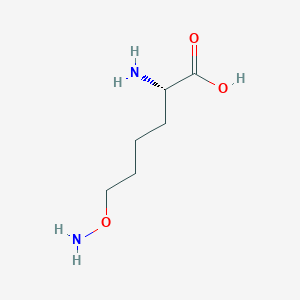
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
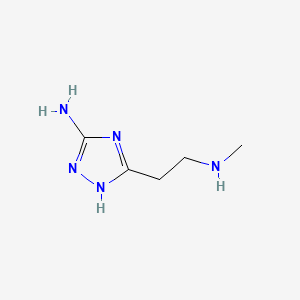
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
